VH032 thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VH032 Thiol ist ein funktionalisierter Ligand des von-Hippel-Lindau-Proteins, der bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) verwendet wird. Es enthält einen E3-Liganden mit einer Thiolgruppe zur Konjugation an einen Zielproteinliganden . Diese Verbindung ist Teil einer Reihe funktionalisierter Werkzeugmoleküle für die PROTAC-Forschung und -Entwicklung .

Vorbereitungsmethoden

Die Herstellung von VH032 Thiol umfasst mehrere Synthesewege. Ein Ansatz beinhaltet die Verwendung von Palladiumacetat (Pd(OAc)2) und Pd-PEPPSI-IPr für die Schlüssel-C–H-Arylierung von 4-Methylthiazol . Diese Methode führt zu einem fünfschrittigen Verfahren zur Herstellung von this compound in mehrgrammigen Mengen mit Ausbeuten von 56 % . Eine andere von Li und Mitarbeitern beschriebene Methode beinhaltet eine siebenschrittige Synthese mit einer Gesamtausbeute von 65 % . Industrielle Produktionsmethoden haben diese Synthese auf die Herstellung von über 200 g Chargen ausgeweitet .

Analyse Chemischer Reaktionen

VH032 Thiol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren für die Arylierung und geeignete Lösungsmittel für die Weiterverarbeitung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind funktionalisierte von-Hippel-Lindau-Proteinliganden, die an Zielproteinliganden konjugiert werden können .

Wissenschaftliche Forschungsanwendungen

VH032 Thiol wird hauptsächlich bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) für den gezielten Proteinabbau verwendet . Es ist ein funktionalisierter von-Hippel-Lindau-Proteinligand, der einen E3-Liganden mit einer Thiolgruppe zur Konjugation an einen Zielproteinliganden enthält . Diese Verbindung wird in Chemie, Biologie, Medizin und Industrie für den selektiven Abbau krankheitsrelevanter Proteine verwendet . Es wurde in der Forschung eingesetzt, um die abnorme Polyubiquitinierung und den darauf folgenden Proteasomenabbau von Zielproteinen zu fördern .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an das von-Hippel-Lindau-Protein bindet, das Teil des Cullin-2-RING-E3-Ubiquitin-Ligase-Komplexes ist . Diese Bindung rekrutiert die E3-Ligase zum Zielprotein, was zu dessen Ubiquitinierung und anschließendem Proteasomenabbau führt . Zu den beteiligten molekularen Zielen und Signalwegen gehört der Hypoxia-induzierbare Faktor (HIF)-Signalweg, der durch das von-Hippel-Lindau-Protein reguliert wird .

Wirkmechanismus

VH032 thiol exerts its effects by binding to the von-Hippel-Lindau protein, which is part of the Cullin-2 RING E3 ubiquitin ligase complex . This binding recruits the E3 ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation . The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is regulated by the von-Hippel-Lindau protein .

Vergleich Mit ähnlichen Verbindungen

VH032 Thiol ist einzigartig in seiner Integration einer Thiolgruppe zur Konjugation an Zielproteinliganden . Ähnliche Verbindungen umfassen VH032 und Me-VH032, die ebenfalls von-Hippel-Lindau-Proteinliganden sind, die bei der Entwicklung von PROTACs verwendet werden . Diese Verbindungen unterscheiden sich in ihren funktionellen Gruppen und Synthesewegen, dienen aber alle dem Zweck des gezielten Proteinabbaus .

Biologische Aktivität

VH032 thiol is a specialized compound designed for use in the field of protein degradation, specifically as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound plays a critical role in PROTAC (Proteolysis Targeting Chimera) research, which is an innovative approach in drug development that leverages the ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases, including cancer.

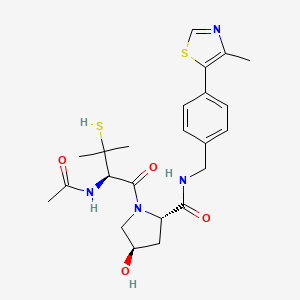

Chemical Structure and Properties

- Chemical Name : (2S,4R)-1-((R)-2-Acetamido-3-mercapto-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- CAS Number : 2098836-54-3

- Purity : ≥95% .

This compound functions by binding to the VHL protein, which is part of the CRL2 VHL E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation. The thiol group in VH032 is crucial for its conjugation to other molecules, enhancing its utility in PROTAC development .

Efficacy in Protein Degradation

This compound has demonstrated significant biological activity in inducing the degradation of various target proteins at sub-nanomolar concentrations. For example, it has been shown to effectively degrade Bromodomain and Extra-Terminal domain (BET) proteins such as BRD4, which are implicated in cancer progression .

Table 1: Summary of Biological Activity of this compound

| Target Protein | Degradation Efficacy | Concentration |

|---|---|---|

| BRD4 | Significant | Sub-nanomolar |

| HIF1α | Moderate | Nanomolar |

| ERRα | Efficient | Low nanomolar |

Case Studies and Research Findings

- Case Study on BRD4 Degradation :

- Clinical Relevance :

- Structural Insights :

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2R)-2-acetamido-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S2/c1-13-19(33-12-25-13)16-7-5-15(6-8-16)10-24-21(30)18-9-17(29)11-27(18)22(31)20(23(3,4)32)26-14(2)28/h5-8,12,17-18,20,29,32H,9-11H2,1-4H3,(H,24,30)(H,26,28)/t17-,18+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXNPMAFURZVJC-WSTZPKSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)S)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)S)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.